2-(n-Butylthio)benzaldehyde
Description
These compounds share a benzaldehyde core but differ in substituents, which influence their physicochemical properties, applications, and market dynamics.
Properties
IUPAC Name |
2-butylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,9H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCCJIOKZLBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544432 | |
| Record name | 2-(Butylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91827-97-3 | |
| Record name | 2-(Butylthio)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91827-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Butylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Butylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with butylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(n-Butylthio)benzaldehyde may involve more efficient and scalable methods. For example, the selective oxidation of 2-(Butylsulfanyl)toluene using an oxidizing agent like potassium permanganate or chromium trioxide can yield the desired benzaldehyde derivative. This method is advantageous due to its high yield and relatively simple reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(n-Butylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butylsulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2-(Butylsulfanyl)benzoic acid.
Reduction: 2-(Butylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(n-Butylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing. Its structural similarity to other bioactive compounds makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(n-Butylthio)benzaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors that recognize sulfur-containing compounds. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The butylsulfanyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key derivatives in the evidence include:
2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)
2-(3,5-Dimethylphenoxy)benzaldehyde
2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde (CAS 669091-00-3)
2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1)
Table 1: Substituent Comparison
| Compound | Substituent Group | Key Functional Group Properties |
|---|---|---|
| 2-(Diphenylphosphino)benzaldehyde | Phosphine (PPh₂) | Electron-rich, catalytic applications |
| 2-(3,5-Dimethylphenoxy)benzaldehyde | Phenoxy (aryl ether) | Steric hindrance, stability in formulations |
| 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde | Bulky phosphine | Asymmetric catalysis, air sensitivity |
| 2-(2-Nitrophenoxy)benzaldehyde | Nitrophenoxy (NO₂-substituted) | Electron-withdrawing, reactivity in nitro reductions |
2-(Diphenylphosphino)benzaldehyde
- Catalysis : Widely used in asymmetric hydrogenation reactions due to its electron-donating phosphine group, which stabilizes transition metal complexes .
- Market Trends: North American demand grew steadily from 2014–2024, driven by pharmaceutical and agrochemical sectors .
2-(3,5-Dimethylphenoxy)benzaldehyde
- Formulation Stability: The dimethylphenoxy group enhances thermal stability, making it suitable for polymer additives and specialty chemicals .
- Global Trade : Chinese imports/exports surged from 2020–2025, reflecting its role in manufacturing intermediates .
2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde
- Asymmetric Synthesis : Air-sensitive phosphine ligand used in enantioselective catalysis, particularly in drug synthesis .
2-(2-Nitrophenoxy)benzaldehyde
Market Dynamics
Table 3: Regional Market Analysis (2014–2024)
| Region | Key Compound | Demand Driver | CAGR (Volume) |
|---|---|---|---|
| North America | 2-(Diphenylphosphino)benzaldehyde | Pharmaceutical catalysis | 3.8% |
| China | 2-(3,5-Dimethylphenoxy)benzaldehyde | Polymer additives | 5.2% |
| Europe | 2-(Diphenylphosphino)benzaldehyde | Agro-chemical intermediates | 2.9% |
Biological Activity
2-(n-Butylthio)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
2-(n-Butylthio)benzaldehyde has the following chemical structure:
- IUPAC Name : 2-(n-butylthio)benzaldehyde
- Molecular Formula : C11H14OS
- Molecular Weight : 194.30 g/mol
The compound features a benzaldehyde moiety substituted with a butylthio group, which is believed to influence its biological properties.
Biological Activity Overview
Research indicates that 2-(n-butylthio)benzaldehyde exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing thioether functionalities can exhibit significant antibacterial properties. The presence of the butylthio group may enhance the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against various pathogens.
- Anticancer Properties : Preliminary studies suggest that 2-(n-butylthio)benzaldehyde may possess cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways, which could further elucidate its potential therapeutic applications.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial properties of various thioether compounds, including 2-(n-butylthio)benzaldehyde. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results suggest that 2-(n-butylthio)benzaldehyde exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In a separate study focusing on cancer cell lines, 2-(n-butylthio)benzaldehyde was tested against human breast cancer (MCF-7) and lung cancer (A549) cells. The findings were as follows:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest in G1 phase |
The IC50 values indicate that the compound has a potent inhibitory effect on these cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of 2-(n-butylthio)benzaldehyde is thought to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Cell Cycle Arrest : Evidence suggests that it can halt the progression of the cell cycle in cancer cells, preventing proliferation.
- Enzyme Interaction : It may interact with specific enzymes involved in cellular signaling pathways, thereby modulating their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
